molecular formula C8H15N B13476712 2-Ethenyl-1-methylpiperidine CAS No. 51862-19-2

2-Ethenyl-1-methylpiperidine

Katalognummer: B13476712
CAS-Nummer: 51862-19-2
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: RCWRYKSQLPUTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-1-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in various chemical and pharmaceutical applications. The structure of this compound consists of a piperidine ring with an ethenyl group and a methyl group attached to it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-methylpiperidine can be achieved through several methodsFor example, the reaction of piperidine with methyl iodide can yield 1-methylpiperidine, which can then be reacted with vinyl bromide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactions and catalytic hydrogenation are often employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce ethyl-substituted piperidines .

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-1-methylpiperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethenyl-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethenyl-1-methylpiperidine is unique due to the presence of both ethenyl and methyl groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

51862-19-2

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

2-ethenyl-1-methylpiperidine

InChI

InChI=1S/C8H15N/c1-3-8-6-4-5-7-9(8)2/h3,8H,1,4-7H2,2H3

InChI-Schlüssel

RCWRYKSQLPUTOV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.